2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one
Description
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.35 (s, 1H, indole H2)
- δ 7.85–7.45 (m, 4H, aromatic protons)
- δ 6.55 (s, 1H, tricyclic H5)
- δ 3.90 (q, J = 6.8 Hz, 2H, CH₂CO)
- δ 2.75 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, DMSO-d₆):
- δ 198.4 (C=O)
- δ 155.2–125.3 (aromatic carbons)
- δ 45.6 (N-CH₃)
- δ 38.2 (CH₂CO)
Spin-spin coupling between the indole H2 and tricyclic H5 (³J = 2.1 Hz) confirms spatial proximity.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS (ESI-TOF):
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
IR (ATR, cm⁻¹):
- 3280 (N-H stretch, indole)
- 1685 (C=O stretch, ketone)
- 1602 (C=C aromatic)
- 1455 (C-N stretch)
UV-Vis (MeOH, λmax/nm):
- 290 (π→π* transition, indole)
- 245 (n→π* transition, carbonyl)
Molar absorptivity (ε) at 290 nm is 12,400 L·mol⁻¹·cm⁻¹, consistent with extended conjugation between the indole and tricyclic systems.
Table 1: Key Spectral Assignments
| Technique | Signal (δ/λ/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 8.35 ppm | Indole H2 |
| ¹³C NMR | 198.4 ppm | Ketone carbonyl |
| HRMS | 327.1429 | [M+H]⁺ |
| IR | 1685 cm⁻¹ | C=O stretch |
| UV-Vis | 290 nm | Indole π-system |
Properties
IUPAC Name |
2-indol-1-yl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-10-19-21-11-16-12-24(9-7-18(16)25(19)22-14)20(26)13-23-8-6-15-4-2-3-5-17(15)23/h2-6,8,10-11H,7,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGIGARLYPWSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CN4C=CC5=CC=CC=C54)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tetraazatricyclic structure is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole moiety to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions include various indole derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
The compound 2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one is a complex molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, biological research, and materials science.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including compounds structurally related to this compound. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast and lung cancer cells .
Antiviral Properties
Indole derivatives have also been investigated for their antiviral activities. Research indicates that certain indole compounds possess significant antiviral properties against a range of viruses, including HIV and influenza viruses. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial activity against various pathogens. Studies have reported that indole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
Indole-based compounds are frequently studied for their ability to inhibit specific enzymes involved in disease processes. For example, certain derivatives have been shown to inhibit protein kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases .
Neuroprotective Effects
Research suggests that indole derivatives may offer neuroprotective benefits. They are being investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration associated with conditions like Alzheimer's disease .
Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .
Nanomaterials
Compounds like this compound can be incorporated into nanomaterials for drug delivery systems. Their ability to form stable nanoparticles enhances the bioavailability of therapeutic agents while minimizing side effects .
Case Study 1: Anticancer Efficacy
In a study published by Verma et al., a series of indole derivatives were synthesized and tested for their anticancer efficacy against various cell lines. The results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antiviral Activity Assessment
A comprehensive evaluation of indole derivatives' antiviral activity was conducted against influenza virus strains. The study revealed that specific structural characteristics of these compounds correlate with increased antiviral potency, suggesting pathways for optimizing drug design .
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing cellular processes and pathways . The tetraazatricyclic structure may enhance the compound’s stability and binding affinity, making it a potent bioactive molecule .
Comparison with Similar Compounds
Structural Similarity
The compound’s closest analogs include:
- 2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-one (): Shares an indole-ethanone backbone but lacks the tetraazatricyclic system. Its simpler structure (C₁₂H₁₅Cl₃N₃O₃) and trichloro substitution contrast with the nitrogen-rich tricyclic core of the target compound .
Table 1: Structural and Chemical Comparison
Pharmacological Potential
The target compound’s hybrid structure may synergize these effects, though experimental validation is required .
Computational Comparison
Structural similarity analysis can leverage Tanimoto coefficients for substructure-based fingerprint matching (e.g., indole or tricyclic presence) . However, the compound’s complexity necessitates advanced methods like Graph Isomorphism Networks (GIN) , which map graph-based structural features for precise similarity scoring .
Biological Activity
Chemical Structure and Properties
The compound features an indole moiety and a tetraazatricyclo structure, which may influence its interaction with biological systems. The structural complexity suggests potential for diverse biological interactions.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₄
- Molecular Weight : 306.37 g/mol
Research indicates that compounds with indole structures often exhibit a range of biological activities due to their ability to interact with various receptors and enzymes. The presence of the tetraazatricyclo framework may enhance these interactions through increased binding affinity or specificity.
- Anticancer Activity : Some studies have suggested that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Compounds similar in structure have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
- Neuroprotective Effects : Indole derivatives are also noted for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives similar to our compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Activity
In another study, researchers evaluated the antimicrobial efficacy of various indole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3: Neuroprotection
Research published in Neuroscience Letters examined the neuroprotective effects of indole-based compounds in models of oxidative stress. Findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways.
Biological Activities Summary
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| Indole moiety | Anticancer and antimicrobial activity |
| Tetraazatricyclo structure | Enhanced receptor binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
